
N,N-DI(Ethyl-2,2,2-D3)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DI(Ethyl-2,2,2-D3)aniline is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics compared to its non-deuterated counterparts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(Ethyl-2,2,2-D3)aniline typically involves the alkylation of aniline with deuterated ethyl halides. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-DI(Ethyl-2,2,2-D3)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted anilines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, and substituted anilines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-DI(Ethyl-2,2,2-D3)aniline has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various spectroscopic studies, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Biology: The compound is used in metabolic studies to trace the pathways and interactions of aniline derivatives in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of aniline-based drugs.
Industry: This compound is used in the production of specialty chemicals and as a reference standard in quality control processes
Wirkmechanismus
The mechanism of action of N,N-DI(Ethyl-2,2,2-D3)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. The presence of deuterium can alter the rate of enzymatic reactions, providing insights into reaction mechanisms and enzyme kinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl aniline: The non-deuterated counterpart of N,N-DI(Ethyl-2,2,2-D3)aniline.
N,N-Dimethyl aniline: Another similar compound with methyl groups instead of ethyl groups.
N,N-DI(Propyl-2,2,2-D3)aniline: A deuterated analog with propyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to the presence of deuterium, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise measurements and stability are crucial .
Eigenschaften
Molekularformel |
C10H15N |
|---|---|
Molekulargewicht |
155.27 g/mol |
IUPAC-Name |
N,N-bis(2,2,2-trideuterioethyl)aniline |
InChI |
InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
GGSUCNLOZRCGPQ-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C1=CC=CC=C1 |
Kanonische SMILES |
CCN(CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


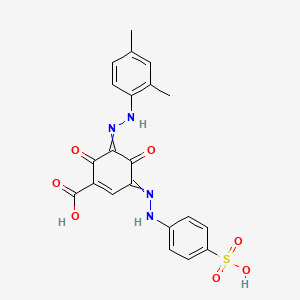
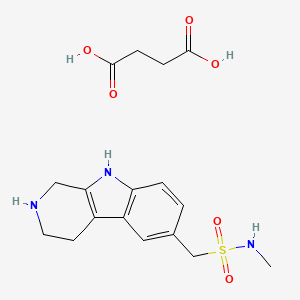
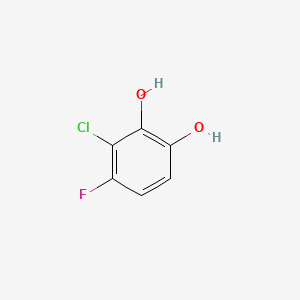
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)

![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
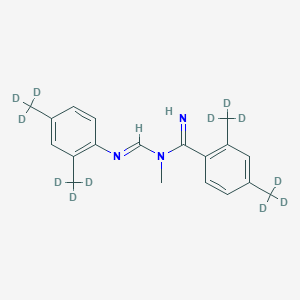
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
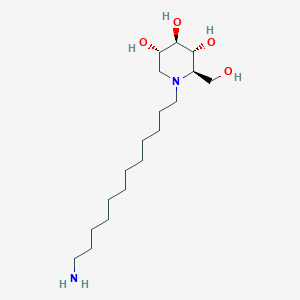
![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
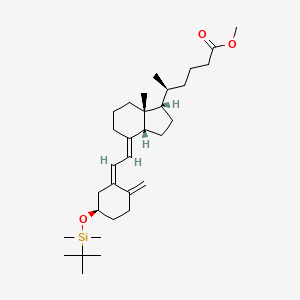
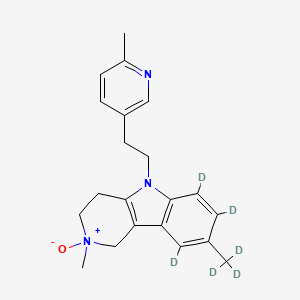
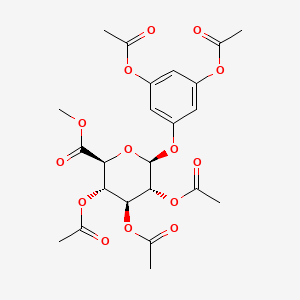
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
